Cas no 1040641-16-4 (1-{4-[6-(2,5-dimethoxyphenyl)pyridazin-3-yl]piperazin-1-yl}-2,2,2-trifluoroethan-1-one)
![1-{4-[6-(2,5-dimethoxyphenyl)pyridazin-3-yl]piperazin-1-yl}-2,2,2-trifluoroethan-1-one structure](https://ja.kuujia.com/scimg/cas/1040641-16-4x500.png)
1-{4-[6-(2,5-dimethoxyphenyl)pyridazin-3-yl]piperazin-1-yl}-2,2,2-trifluoroethan-1-one 化学的及び物理的性質
名前と識別子
-
- 1-{4-[6-(2,5-dimethoxyphenyl)pyridazin-3-yl]piperazin-1-yl}-2,2,2-trifluoroethan-1-one
- 1-[4-[6-(2,5-dimethoxyphenyl)pyridazin-3-yl]piperazin-1-yl]-2,2,2-trifluoroethanone
- 1040641-16-4
- F5088-1013
- AKOS024496337
- 1-(4-(6-(2,5-dimethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)-2,2,2-trifluoroethanone
- VU0634326-1
-
- インチ: 1S/C18H19F3N4O3/c1-27-12-3-5-15(28-2)13(11-12)14-4-6-16(23-22-14)24-7-9-25(10-8-24)17(26)18(19,20)21/h3-6,11H,7-10H2,1-2H3
- InChIKey: LKOHIKAYPLCZSZ-UHFFFAOYSA-N
- ほほえんだ: C(=O)(N1CCN(C2=NN=C(C3=CC(OC)=CC=C3OC)C=C2)CC1)C(F)(F)F
計算された属性
- せいみつぶんしりょう: 396.14092497g/mol
- どういたいしつりょう: 396.14092497g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 9
- 重原子数: 28
- 回転可能化学結合数: 4
- 複雑さ: 529
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 67.8Ų
1-{4-[6-(2,5-dimethoxyphenyl)pyridazin-3-yl]piperazin-1-yl}-2,2,2-trifluoroethan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5088-1013-4mg |
1-{4-[6-(2,5-dimethoxyphenyl)pyridazin-3-yl]piperazin-1-yl}-2,2,2-trifluoroethan-1-one |
1040641-16-4 | 4mg |
$66.0 | 2023-09-10 | ||
Life Chemicals | F5088-1013-3mg |
1-{4-[6-(2,5-dimethoxyphenyl)pyridazin-3-yl]piperazin-1-yl}-2,2,2-trifluoroethan-1-one |
1040641-16-4 | 3mg |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5088-1013-2μmol |
1-{4-[6-(2,5-dimethoxyphenyl)pyridazin-3-yl]piperazin-1-yl}-2,2,2-trifluoroethan-1-one |
1040641-16-4 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F5088-1013-1mg |
1-{4-[6-(2,5-dimethoxyphenyl)pyridazin-3-yl]piperazin-1-yl}-2,2,2-trifluoroethan-1-one |
1040641-16-4 | 1mg |
$54.0 | 2023-09-10 | ||
Life Chemicals | F5088-1013-40mg |
1-{4-[6-(2,5-dimethoxyphenyl)pyridazin-3-yl]piperazin-1-yl}-2,2,2-trifluoroethan-1-one |
1040641-16-4 | 40mg |
$140.0 | 2023-09-10 | ||
Life Chemicals | F5088-1013-30mg |
1-{4-[6-(2,5-dimethoxyphenyl)pyridazin-3-yl]piperazin-1-yl}-2,2,2-trifluoroethan-1-one |
1040641-16-4 | 30mg |
$119.0 | 2023-09-10 | ||
Life Chemicals | F5088-1013-10μmol |
1-{4-[6-(2,5-dimethoxyphenyl)pyridazin-3-yl]piperazin-1-yl}-2,2,2-trifluoroethan-1-one |
1040641-16-4 | 10μmol |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5088-1013-5mg |
1-{4-[6-(2,5-dimethoxyphenyl)pyridazin-3-yl]piperazin-1-yl}-2,2,2-trifluoroethan-1-one |
1040641-16-4 | 5mg |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5088-1013-5μmol |
1-{4-[6-(2,5-dimethoxyphenyl)pyridazin-3-yl]piperazin-1-yl}-2,2,2-trifluoroethan-1-one |
1040641-16-4 | 5μmol |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5088-1013-20μmol |
1-{4-[6-(2,5-dimethoxyphenyl)pyridazin-3-yl]piperazin-1-yl}-2,2,2-trifluoroethan-1-one |
1040641-16-4 | 20μmol |
$79.0 | 2023-09-10 |
1-{4-[6-(2,5-dimethoxyphenyl)pyridazin-3-yl]piperazin-1-yl}-2,2,2-trifluoroethan-1-one 関連文献
-
1. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
-
Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
-
Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
-
Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777
-
5. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
-
Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
-
Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469
-
Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
-
Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
1-{4-[6-(2,5-dimethoxyphenyl)pyridazin-3-yl]piperazin-1-yl}-2,2,2-trifluoroethan-1-oneに関する追加情報
Professional Introduction to Compound with CAS No. 1040641-16-4 and Product Name: 1-{4-[6-(2,5-dimethoxyphenyl)pyridazin-3-yl]piperazin-1-yl}-2,2,2-trifluoroethan-1-one
The compound with the CAS number 1040641-16-4 and the product name 1-{4-[6-(2,5-dimethoxyphenyl)pyridazin-3-yl]piperazin-1-yl}-2,2,2-trifluoroethan-1-one represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that exhibit promising biological activity, making it a subject of intense research interest. The structural features of this molecule, particularly its piperazine and pyridazine moieties, contribute to its unique pharmacological properties. The presence of dimethoxyphenyl and trifluoroethyl groups further enhances its potential as a lead compound in drug discovery.
Recent studies have highlighted the importance of pyridazine derivatives in medicinal chemistry due to their ability to interact with various biological targets. The compound in question, featuring a piperazine ring, is known for its role as a pharmacophore in numerous therapeutic agents. The dimethoxyphenyl substituent adds another layer of complexity, influencing both the electronic and steric properties of the molecule. This combination has been shown to enhance binding affinity to certain enzymes and receptors, making it a valuable candidate for further development.
The trifluoroethyl group is another critical feature of this compound, contributing to its metabolic stability and lipophilicity. These properties are often sought after in drug candidates as they can improve oral bioavailability and reduce degradation rates in vivo. The synthesis of this compound involves multi-step organic reactions, requiring precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions, have been employed to construct the complex framework efficiently.
In the realm of drug discovery, computational modeling plays a pivotal role in understanding the interactions between molecules and biological targets. The three-dimensional structure of 1-{4-[6-(2,5-dimethoxyphenyl)pyridazin-3-yl]piperazin-1-yl}-2,2,2-trifluoroethan-1-one has been modeled using molecular dynamics simulations to predict its binding affinity and potential side effects. These simulations have provided valuable insights into how the molecule interacts with proteins and other biomolecules, guiding the optimization process towards more effective therapeutic agents.
One of the most exciting aspects of this compound is its potential application in treating neurological disorders. The piperazine moiety is particularly relevant here, as it has been extensively studied for its role in modulating neurotransmitter systems. Preclinical studies have suggested that derivatives of this compound may exhibit properties similar to known antipsychotics and antidepressants. However, further research is needed to fully elucidate its mechanism of action and long-term safety profile.
The dimethoxyphenyl group in the molecule also contributes to its potential therapeutic applications. This substituent has been shown to enhance binding interactions with certain receptors involved in pain perception and inflammation. By targeting these pathways, the compound may offer novel treatments for conditions such as chronic pain syndromes and inflammatory diseases. The trifluoroethyl group further complements these effects by improving metabolic stability, ensuring that the active moiety remains intact for longer periods within the body.
Recent advancements in analytical chemistry have enabled more precise characterization of this compound. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been employed to confirm its structure and purity. These analytical methods are crucial for ensuring that the compound meets pharmaceutical standards before it can be advanced into clinical trials. Additionally, high-performance liquid chromatography (HPLC) has been used to assess its stability under various storage conditions.
The development of new pharmaceuticals is a lengthy and complex process that involves multiple stages of research and testing. From initial discovery to final approval, each step must be meticulously executed to ensure safety and efficacy. The compound with CAS number 1040641-16-4 is currently undergoing preclinical studies to evaluate its pharmacokinetic properties and potential side effects. These studies are essential for determining whether it will proceed to human clinical trials or if further modifications are needed.
In conclusion, the compound 1-{4-[6-(2,5-dimethoxyphenyl)pyridazin-3-yl]piperazin-1-yl}-2,2,2-trifluoroethan-1-one represents a promising candidate for future therapeutic applications. Its unique structural features make it a valuable asset in drug discovery efforts aimed at treating neurological disorders and other conditions characterized by inflammation or pain perception. As research continues to uncover new insights into its biological activity and pharmacological properties, this compound holds great potential for improving patient outcomes worldwide.
1040641-16-4 (1-{4-[6-(2,5-dimethoxyphenyl)pyridazin-3-yl]piperazin-1-yl}-2,2,2-trifluoroethan-1-one) 関連製品
- 2229118-64-1(1-2-(5-methoxypyridin-2-yl)propan-2-ylcyclopropan-1-amine)
- 2138142-49-9(2-Naphthalenesulfonamide, 1,2,3,4-tetrahydro-7-methoxy-)
- 899738-31-9(methyl 2-{7-tert-butyl-1-methyl-2,4-dioxo-1H,2H,3H,4H-1,3oxazolo3,2-gpurin-3-yl}acetate)
- 926198-81-4(4-[(2,6-dimethylmorpholin-4-yl)methyl]benzoic acid)
- 1909309-11-0(3-(2,2-difluoroethyl)-3-phenylazetidine hydrochloride)
- 2229295-31-0(tert-butyl 4-(2-aminoethoxy)-3-methylpiperidine-1-carboxylate)
- 676634-58-5(FURO[3,4-C]PYRIDIN-3(1H)-ONE, 6-CHLORO-1,1-DIMETHYL-)
- 2171860-14-1(3-(5-formyl-1H-pyrazol-1-yl)benzonitrile)
- 1601810-28-9(1-(1-chloro-3-iodo-2-methylpropan-2-yl)oxy-3-methylbutane)
- 22002-17-1(Benzenemethanol,3,5-dichloro-4-hydroxy-)




